Cas no 82769-76-4 ((3S)-3-amino-3-phenylpropan-1-ol)

(3S)-3-amino-3-phenylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- (S)-3-Amino-3-phenylpropan-1-ol
- (S)-1-Phenyl-3-propanolamine
- S-3-amino-3-phenylpropan-1-ol
- (3S)-3-amino-3-phenylpropan-1-ol
- (S)-3-AMINO-3-PHENYLPROPANOL
- DS-1777
- AC-071
- EN300-188674
- AMY12567
- AKOS015854099
- SEQXIQNPMQTBGN-VIFPVBQESA-N
- (S)-1-phenyl-3-hydroxypropylamine
- (s)-3-amino-3-phenyl-propan-1-ol
- MFCD01311768
- CS-W002754
- (3S)-3-amino-3-phenyl-1-propanol
- (S)-3-Amino-3-phenyl-1-propanol
- Q-200035
- BCP28027
- (s)-3-amino-3-phenyl propan-1-ol
- DTXSID90370345
- (3S)-3-amino-3-phenyl-propan-1-ol
- 82769-76-4
- SCHEMBL1454854
- (s)-3-phenyl-beta-alaninol
- (γS)-γ-Aminobenzenepropanol (ACI)
- Benzenepropanol, γ-amino-, (S)- (ZCI)
- (-)-3-Amino-3-phenylpropanol
- (gammaS)-gamma-Aminobenzenepropanol; (-)-3-Amino-3-phenylpropanol; (3S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenylpropanol
- A2610
-
- MDL: MFCD01311768
- インチ: 1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
- InChIKey: SEQXIQNPMQTBGN-VIFPVBQESA-N
- SMILES: [C@H](C1C=CC=CC=1)(N)CCO
計算された属性
- Exact Mass: 151.099714g/mol
- Surface Charge: 0
- XLogP3: 0.5
- 水素結合ドナー数: 2
- Hydrogen Bond Acceptor Count: 2
- 回転可能化学結合数: 3
- Exact Mass: 151.099714g/mol
- 単一同位体質量: 151.099714g/mol
- Topological Polar Surface Area: 46.2Ų
- Heavy Atom Count: 11
- 複雑さ: 99.7
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- 互变异构体数量: 何もない
- Surface Charge: 0
じっけんとくせい
- Color/Form: Colorless to Yellow Liquid
- 密度みつど: 1.0406 (rough estimate)
- Boiling Point: 293℃ at 760 mmHg
- フラッシュポイント: 131.0±21.8 °C
- Refractive Index: 1.4755 (estimate)
- PSA: 46.25000
- LogP: 1.76910
- Solubility: 使用できません
- じょうきあつ: 0.0±0.6 mmHg at 25°C
(3S)-3-amino-3-phenylpropan-1-ol Security Information
- Signal Word:Danger
- 危害声明: H314;H318
- Warning Statement: P280;P305+P351+P338;P310;P301+P330+P331
- 危険物輸送番号:3259
- 危険カテゴリコード: R 34:やけどの原因になります。
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 包装グループ:Ⅲ
- HazardClass:8
- Risk Phrases:R34
- 储存条件:2-8 °C
(3S)-3-amino-3-phenylpropan-1-ol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(3S)-3-amino-3-phenylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2610-5G |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | >93.0%(T) | 5g |
¥600.00 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044379-100g |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | 98% | 100g |
¥2759.00 | 2024-07-28 | |
abcr | AB285551-10g |
(S)-3-Amino-3-phenyl-propan-1-ol, 97%; . |
82769-76-4 | 97% | 10g |
€219.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1303400-10g |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | 97% | 10g |
$340 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91610-5g |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | 5g |
¥528.0 | 2021-09-07 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY033781-0.25g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | ≥95% | 0.25g |
¥25.00 | 2024-07-09 | |
Chemenu | CM116696-5g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 95+% | 5g |
$234 | 2021-06-17 | |
Chemenu | CM116696-25g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 95+% | 25g |
$748 | 2021-06-17 | |
Chemenu | CM116696-10g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 95+% | 10g |
$374 | 2021-06-17 | |
Apollo Scientific | OR471660-5g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 98+% | 5g |
£44.00 | 2024-07-20 |
(3S)-3-amino-3-phenylpropan-1-ol 合成方法
Synthetic Circuit 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water
Synthetic Circuit 2
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Reagents: Triethylamine Solvents: Methanol
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
1.2 Reagents: Ammonium hydroxide ; basified
Synthetic Circuit 9
Synthetic Circuit 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Synthetic Circuit 11
Synthetic Circuit 12
1.2 Reagents: Triethylamine Solvents: Ethanol ; 15 min
2.1 Reagents: Sodium triacetoxyborohydride Solvents: Tetrahydrofuran ; 10 min, 0 °C
2.2 Reagents: Boron trifluoride etherate ; 0 °C; 5 h, 0 °C
2.3 Reagents: Methanol ; 0 °C
Synthetic Circuit 13
1.2 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 10 °C; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Synthetic Circuit 14
1.2 Reagents: Sodium sulfate Solvents: Water ; 1 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, 0 °C; 0 °C → rt; 1.5 h, rt
2.2 Reagents: Triethylamine Solvents: Methanol
(3S)-3-amino-3-phenylpropan-1-ol Raw materials
- (S)-2-oxo-4-phenyl-azetidine-1-carboxylic acid tert-butyl ester
- (3s)-3-amino-3-phenylpropan-1-ol;hydrochloride
- Carbamic acid, (2-cyano-1-phenylethyl)-, 1,1-dimethylethyl ester, (S)-
- (3S)-3-amino-3-phenylpropanoic acid
- (S)-Boc-3-Amino-3-Phenylpropan-1-Ol
- methyl (3S)-3-amino-3-phenylpropanoate
- (βS)-β-Aminobenzenepropanoic Acid Ethyl Ester
- (S)-Cbz-3-Amino-3-phenylpropan-1-ol
(3S)-3-amino-3-phenylpropan-1-ol Preparation Products
(3S)-3-amino-3-phenylpropan-1-ol 関連文献
-
Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
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Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
(3S)-3-amino-3-phenylpropan-1-olに関する追加情報
Compound CAS No. 82769-76-4: (3S)-3-Amino-3-Phenylpropan-1-Ol
(3S)-3-Amino-3-Phenylpropan-1-Ol, also known by its CAS number 82769-76-4, is a chiral organic compound with significant applications in various fields, including pharmaceuticals, biotechnology, and organic synthesis. This compound is characterized by its unique structure, which combines an amino group (-NH₂) and a phenyl group (-C₆H₅) attached to a chiral carbon atom in a propanol backbone. The (S)-configuration at the chiral center imparts specific stereochemical properties, making it highly valuable in asymmetric synthesis and enantioselective reactions.
The molecular formula of (3S)-3-Amino-3-Phenylpropan-1-Ol is C₈H₁₁NO, with a molecular weight of approximately 135.18 g/mol. Its structure consists of a central carbon atom bonded to an amino group, a phenyl group, a hydroxyl group (-OH), and a methyl group (-CH₃). The presence of the hydroxyl group makes it an alcohol, while the amino group contributes to its ability to form hydrogen bonds and participate in various chemical reactions. The phenyl group introduces aromaticity and enhances the compound's stability and reactivity in certain conditions.
Recent studies have highlighted the importance of (3S)-3-Amino-3-Phenylpropan-1-Ol in the development of novel therapeutic agents. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules, including peptide analogs and small-molecule inhibitors. Its chiral nature makes it particularly useful in asymmetric catalysis, where it can serve as a substrate or a catalyst for enantioselective reactions. This has led to its application in the production of enantiopure compounds, which are critical in drug discovery and development.
In addition to its role in pharmaceuticals, (3S)-3-Amino-3-Phenylpropan-1-Ol has found applications in the field of materials science. Its ability to form stable complexes with metal ions has been leveraged in the synthesis of coordination polymers and metalloorganic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and tunable pore sizes, making them ideal for gas storage, catalysis, and sensing applications.
The synthesis of (3S)-3-Amino-3-Phenylpropan-1-Ol typically involves multi-step processes that require precise control over stereochemistry. Common methods include asymmetric reduction of ketones using chiral catalysts or enzymatic resolution of racemic mixtures. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production methods for this compound, further enhancing its utility in industrial applications.
From an environmental standpoint, researchers have also investigated the biodegradability and eco-friendly synthesis routes for (3S)-3-Amino-3-Phenylpropan-1-Ol. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, have been employed to develop sustainable methods for its production. These efforts align with global initiatives to reduce environmental impact while maintaining high standards of product quality.
In conclusion, (3S)-3-Amino-3-Phenylpropan-1-Ol (CAS No. 82769-76-) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, chiral properties, and reactivity make it an invaluable tool in chemical research and industry. As advancements continue to be made in synthetic methodologies and application development, this compound is expected to play an even more significant role in shaping future innovations.
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